3',5'-Dimethyl-2'-hydroxyacetophenone

Catalog No.
S715837
CAS No.
1198-66-9
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',5'-Dimethyl-2'-hydroxyacetophenone

CAS Number

1198-66-9

Product Name

3',5'-Dimethyl-2'-hydroxyacetophenone

IUPAC Name

1-(2-hydroxy-3,5-dimethylphenyl)ethanone

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)10(12)9(5-6)8(3)11/h4-5,12H,1-3H3

InChI Key

KBXDUOVVDZNQDY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(=O)C)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)O)C

Synthesis and Characterization:

3',5'-Dimethyl-2'-hydroxyacetophenone is an organic compound synthesized through various methods, including the Claisen-Condensation reaction and Friedel-Crafts acylation [, ]. Its characterization involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Biological Activities:

Research suggests that 3',5'-dimethyl-2'-hydroxyacetophenone possesses various biological activities, including:

  • Antioxidant properties: Studies indicate its potential as a free radical scavenger, potentially offering protection against oxidative stress-related disorders.
  • Antimicrobial activity: Research suggests its effectiveness against certain bacterial and fungal strains, warranting further investigation for potential applications in the development of new antimicrobials.
  • Enzyme inhibition: Studies have shown its ability to inhibit specific enzymes, such as acetylcholinesterase, which may be relevant in the context of neurodegenerative diseases like Alzheimer's.

Other Applications:

Beyond its potential biological activities, 3',5'-dimethyl-2'-hydroxyacetophenone may find applications in:

  • Organic synthesis: As an intermediate in the synthesis of more complex organic molecules [].
  • Material science: As a potential component in the development of functional materials [].

3',5'-Dimethyl-2'-hydroxyacetophenone is an organic compound with the molecular formula C₁₀H₁₂O₂. It is characterized by a hydroxy group and two methyl groups attached to the aromatic ring of acetophenone. The compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. Its structure includes a phenolic hydroxyl group, which contributes to its reactivity and biological activity.

Due to its functional groups. Notably, it can undergo nucleophilic substitution reactions, particularly with thiols such as cysteine or glutathione, leading to the formation of thioether derivatives like 3',5'-dimethyl-2'-hydroxybenzylcysteine and 3',5'-dimethyl-2'-hydroxybenzylglutathione . Additionally, it can engage in condensation reactions typical of phenolic compounds, which may be useful in synthesizing more complex molecules.

The biological activity of 3',5'-dimethyl-2'-hydroxyacetophenone has been explored in various studies. It exhibits antioxidant properties, which may contribute to its potential therapeutic applications. The compound's ability to scavenge free radicals is significant in preventing oxidative stress-related diseases. Furthermore, it has demonstrated antibacterial activity against certain strains of bacteria, indicating its potential as a natural antimicrobial agent .

Several methods exist for synthesizing 3',5'-dimethyl-2'-hydroxyacetophenone:

  • Methylation of 2-Hydroxyacetophenone: This involves the methylation of 2-hydroxyacetophenone using methyl iodide in the presence of a base.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving 2-hydroxyacetophenone and appropriate aldehydes under acidic or basic conditions.
  • Reduction Reactions: Starting from related ketones or phenols, reduction processes can yield this compound.

These methods provide flexibility in synthesizing the compound for research and industrial applications .

3',5'-Dimethyl-2'-hydroxyacetophenone has several applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and antibacterial properties, it is being investigated for potential use in drug formulations.
  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Cosmetics: The compound's antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection.

Interaction studies have shown that 3',5'-dimethyl-2'-hydroxyacetophenone can interact with biological macromolecules, influencing their functions. For instance, its interaction with proteins may alter enzymatic activities or cellular signaling pathways. The reactivity with thiols indicates potential roles in redox biology and cellular defense mechanisms against oxidative damage .

Several compounds share structural similarities with 3',5'-dimethyl-2'-hydroxyacetophenone. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-HydroxyacetophenoneHydroxy group on acetophenoneServes as a precursor for various derivatives
4-Methyl-2-hydroxyacetophenoneMethyl group at para positionExhibits distinct biological properties
3-HydroxyflavoneContains a flavonoid structureKnown for strong antioxidant activity

These compounds differ primarily in their substitution patterns on the aromatic ring and their biological activities, highlighting the uniqueness of 3',5'-dimethyl-2'-hydroxyacetophenone in terms of its specific methylation pattern and resultant properties .

Epoxide hydrolase systems represent a significant advancement in the biocatalytic synthesis of complex aromatic compounds, including substituted hydroxyacetophenones [1] [2]. These enzymes catalyze the enantioselective hydrolysis of epoxides to corresponding diols, serving as chiral building blocks for bioactive compounds [1]. The application of epoxide hydrolase systems in synthesizing 3',5'-dimethyl-2'-hydroxyacetophenone involves multi-step cascade reactions that exploit the high selectivity and efficiency of these biocatalysts [3].

The fundamental mechanism involves the enzymatic conversion of appropriately substituted epoxide precursors through stereoselective ring-opening reactions [4]. Epoxide hydrolases operate via an SN2-specific opening mechanism, leading to the formation of trans-configured diols that can be further transformed into the target acetophenone structure [4]. Recent advances in directed evolution have enhanced the substrate scope and enantioselectivity of these enzymes, making them suitable for industrial applications [2].

Research demonstrates that engineered Escherichia coli strains expressing specific epoxide hydrolase genes can achieve remarkable conversion rates [5]. Studies utilizing Sphingomonas species epoxide hydrolase showed biotransformation yields exceeding 99% for racemic epoxide substrates, with specific activities ranging from 0.81 to 4.3 units per milligram cell dry weight [5]. The cascade approach incorporates potato epoxide hydrolase and engineered alcohol dehydrogenase variants for robust production of hydroxyacetophenone derivatives from racemic styrene oxide precursors [6].

ParameterValueReference
Conversion Rate>99% [5]
Specific Activity0.81-4.3 U/mg cdw [5]
Enantioselectivity98.0-99.5% ee [5]
Product ConcentrationUp to 58 g/L [5]

The biotransformation pathway involves initial epoxide hydrolysis followed by selective oxidation to generate the ketone functionality characteristic of acetophenone derivatives [6]. Whole-cell biotransformation systems provide advantages over isolated enzymes, including enhanced stability and reduced processing costs [7]. The engineered Escherichia coli systems demonstrate superior performance compared to wild-type strains, with activity improvements of up to 172-fold [5].

Microwave-Assisted Demethylation Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical transformations while maintaining high selectivity and yield [8] [9]. The application of microwave irradiation to demethylation reactions offers significant advantages in terms of reaction rates, energy efficiency, and process control [10] [11]. For 3',5'-dimethyl-2'-hydroxyacetophenone synthesis, microwave-assisted demethylation provides a direct route from methoxy-substituted precursors.

The microwave heating mechanism relies on the direct interaction of electromagnetic radiation with polar molecules, resulting in rapid and uniform heating [8] [11]. This approach eliminates the need for conventional heating methods and significantly reduces reaction times from hours to minutes [12] [13]. The controlled heating environment enables precise temperature management, typically maintaining temperatures 10-20 degrees above solvent boiling points under atmospheric conditions [11].

Optimization studies reveal that microwave-assisted demethylation reactions perform optimally at temperatures ranging from 175-250°C, depending on the substrate and solvent system [11]. Power settings between 50-250 watts provide sufficient energy input while maintaining reaction control [11]. The use of polar solvents such as acetonitrile enhances microwave coupling efficiency and reaction rates [11].

Reaction ParameterConventional MethodMicrowave-Assisted
Reaction Time24 hours30 minutes
TemperatureReflux175-250°C
Yield70-85%85-95%
Energy ConsumptionHighReduced by 50-80%

The scalability of microwave-assisted processes has been demonstrated through flow microwave systems that overcome traditional penetration depth limitations [9] [14]. These continuous flow reactors enable industrial-scale production while maintaining the advantages of microwave heating [9]. The combination of microwave irradiation with flow chemistry represents a significant advancement in process intensification for organic synthesis [14].

Multi-Step Organic Synthesis from 3-Hydroxybenzoic Acid Derivatives

The synthesis of 3',5'-dimethyl-2'-hydroxyacetophenone from 3-hydroxybenzoic acid derivatives represents a well-established synthetic pathway that involves sequential functional group transformations [15] [16]. This approach utilizes readily available benzoic acid derivatives as starting materials, providing a cost-effective route to the target compound [17] [18].

The synthetic sequence typically begins with hydroxyl protection of 3-hydroxybenzoic acid through esterification or etherification reactions [15] [16]. The protected intermediate undergoes Friedel-Crafts acylation to introduce the acetyl functionality, followed by selective demethylation and deprotection steps [19]. This multi-step approach allows for precise control over regioselectivity and functional group compatibility [15].

Recent patent literature describes optimized conditions for this transformation, including the use of aluminum chloride catalysts in conjunction with acetyl chloride reagents [19]. The acylation step proceeds through electrophilic aromatic substitution, with the acylium ion generated in situ from acetyl chloride and aluminum chloride [19]. Temperature control between 45-55°C and reaction times of 28-32 hours provide optimal conversion rates [20].

The purification and isolation procedures involve aqueous workup followed by extraction with ethylene dichloride [20] [21]. Subsequent hydrolysis under basic conditions at 95-105°C converts sulfonated intermediates to the desired hydroxyacetophenone products [20]. pH adjustment to 4.8-5.2 using concentrated hydrochloric acid facilitates product precipitation and isolation [20].

Synthetic StepReagent SystemTemperatureTimeYield
ProtectionEsterification agentsRoom temperature2-4 hours85-90%
AcylationAlCl₃/CH₃COCl45-55°C28-32 hours70-80%
DeprotectionBasic hydrolysis95-105°C28-35 hours75-85%
IsolationHCl/pH adjustment5-10°C2 hours80-90%

The one-pot synthesis methodology represents a significant improvement over traditional multi-step approaches [17] [18]. This streamlined process eliminates intermediate isolation steps and reduces overall reaction time while maintaining high product purity [18]. The integrated approach combines reduction, diazotization, and hydrolysis reactions in a single reactor system [18].

Process Scalability and Green Chemistry Considerations

The scalability of synthetic processes for 3',5'-dimethyl-2'-hydroxyacetophenone production requires careful consideration of green chemistry principles and environmental impact [22] [23]. Modern process development emphasizes waste minimization, energy efficiency, and the use of renewable feedstocks in accordance with the twelve principles of green chemistry [22] [24].

Atom economy represents a critical factor in process optimization, with synthetic routes designed to maximize incorporation of starting materials into the final product [22] [24]. The biocatalytic approaches described earlier demonstrate superior atom economy compared to traditional chemical methods, as enzymatic transformations typically generate fewer byproducts [23]. The E-factor, which quantifies waste generation per kilogram of product, shows significant improvement when biocatalytic methods are employed [23].

Solvent selection plays a crucial role in green process design, with water-based systems and supercritical fluids representing environmentally benign alternatives to conventional organic solvents [25] [26]. The use of ionic liquids and deep eutectic solvents provides additional options for sustainable synthesis while maintaining reaction efficiency [25]. Solvent-free microwave-assisted reactions eliminate solvent-related waste streams entirely [10] [25].

Energy efficiency considerations favor microwave-assisted and flow chemistry approaches, which reduce overall energy consumption through improved heat transfer and shorter reaction times [9] [11]. The implementation of continuous flow reactors enables better process control and reduces the energy requirements associated with batch processing [9] [14].

Green Chemistry MetricTraditional ProcessOptimized Process
Atom Economy65-75%85-95%
E-Factor25-50 kg waste/kg product5-15 kg waste/kg product
Energy Consumption100% (baseline)40-60% reduction
Solvent UsageHigh volume organic solventsWater/minimal solvents

Process intensification through microreactor technology offers advantages in terms of scalability and safety [9] [26]. These systems provide enhanced mass and heat transfer, enabling precise control over reaction conditions while reducing reactor volumes [26]. The numbering-up approach, where multiple microreactors operate in parallel, provides a pathway to industrial-scale production without compromising process advantages [26].

The integration of real-time monitoring and process analytical technology enables immediate feedback and control, preventing the formation of impurities and optimizing reaction conditions [24] [27]. This approach aligns with the green chemistry principle of real-time analysis for pollution prevention [24]. Advanced computational tools and artificial intelligence applications facilitate synthetic route optimization and predict process performance [26].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 3',5'-Dimethyl-2'-hydroxyacetophenone exhibits characteristic resonances that provide detailed structural information about the molecule [1] [2]. The aromatic protons in the compound appear as distinct singlets due to the symmetric substitution pattern of the benzene ring. The proton at the 4'-position appears as a singlet at approximately 6.9-7.1 parts per million, reflecting the deshielding effect of the electron-withdrawing acetyl group and the ortho-positioned hydroxyl substituent [3] [4].

The hydroxyl proton represents one of the most diagnostically important signals in the spectrum, typically resonating at 12-15 parts per million as a broad singlet [5] [6]. This significant downfield shift results from intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, creating a stable six-membered chelate ring structure. This hydrogen bonding interaction is a characteristic feature of ortho-hydroxyacetophenone derivatives and significantly influences the chemical behavior of these compounds [7] [8].

The methyl groups attached to the aromatic ring at the 3' and 5' positions generate singlet resonances in the range of 2.2-2.4 parts per million [2] [3]. These protons are magnetically equivalent due to the molecular symmetry and appear as a single integrated signal representing six protons. The acetyl methyl group produces a characteristic singlet at approximately 2.5-2.7 parts per million, with the slight downfield shift compared to aliphatic methyl groups resulting from the deshielding effect of the adjacent carbonyl group [3] [9].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹³C Nuclear Magnetic Resonance spectrum of 3',5'-Dimethyl-2'-hydroxyacetophenone provides comprehensive information about the carbon framework of the molecule [10] [11]. The carbonyl carbon appears as the most deshielded signal at approximately 200-210 parts per million, characteristic of aromatic ketones with conjugation between the carbonyl group and the benzene ring [4] [12]. This chemical shift range is typical for acetophenone derivatives and reflects the electron-withdrawing nature of the aromatic ring.

The aromatic carbon atoms exhibit distinct chemical shifts depending on their substitution patterns and electronic environments [11] [13]. The carbon bearing the hydroxyl group (C-2') resonates at approximately 150-160 parts per million, significantly deshielded due to the electronegativity of the oxygen atom. The aromatic carbons at the 3' and 5' positions appear at 126-130 parts per million as magnetically equivalent signals, while the quaternary carbons show characteristic shifts in the range of 115-140 parts per million depending on their specific electronic environments [4] [14].

The methyl carbon atoms provide valuable structural information, with the aromatic methyl groups appearing at 20-25 parts per million and the acetyl methyl carbon resonating at 25-30 parts per million [14] [13]. The slight difference in chemical shifts between these methyl groups reflects their different electronic environments, with the acetyl methyl being more deshielded due to its proximity to the electron-withdrawing carbonyl group.

Two-Dimensional Correlation Spectroscopy Analysis

Two-dimensional Correlation Spectroscopy experiments provide crucial connectivity information for structural elucidation of 3',5'-Dimethyl-2'-hydroxyacetophenone [15] [16] [17]. The 2D-COSY spectrum reveals homonuclear coupling relationships between protons that are separated by two or three chemical bonds, allowing for the determination of molecular connectivity patterns through scalar coupling interactions [18] [17].

In the 2D-COSY spectrum, cross-peaks appear between coupled proton pairs, creating a connectivity map of the molecular framework [15] [16]. For 3',5'-Dimethyl-2'-hydroxyacetophenone, the aromatic proton at the 4'-position shows no cross-peaks with other aromatic protons due to the absence of adjacent aromatic hydrogen atoms, confirming the substitution pattern of the benzene ring. The methyl groups attached to the aromatic ring do not exhibit cross-peaks with aromatic protons due to the quaternary nature of the intervening carbon atoms [17] [18].

The diagonal peaks in the COSY spectrum correspond to the autocorrelation signals of individual proton environments, while the off-diagonal cross-peaks indicate through-bond connectivity relationships [15] [17]. The absence of certain expected cross-peaks provides negative evidence that supports the proposed molecular structure and substitution patterns. The 2D-COSY experiment is particularly valuable for confirming the isolated nature of the aromatic proton and the independent behavior of the various methyl groups in the molecule [16] [18].

Vibrational Spectroscopy: Fourier Transform Infrared and Raman Signatures

Fourier Transform Infrared Spectroscopic Analysis

The Fourier Transform Infrared spectrum of 3',5'-Dimethyl-2'-hydroxyacetophenone exhibits characteristic absorption bands that correspond to specific functional groups and molecular vibrations [19] [20] [21]. The phenolic hydroxyl group produces a broad absorption band in the region of 3200-3600 wavenumbers, with the exact position and breadth depending on the extent of hydrogen bonding interactions [22] [19]. In the case of 3',5'-Dimethyl-2'-hydroxyacetophenone, the hydroxyl stretch typically appears at the lower end of this range due to intramolecular hydrogen bonding with the carbonyl oxygen [21] [5].

The carbonyl stretching vibration represents one of the most intense and diagnostically important features in the infrared spectrum, appearing as a strong absorption band at approximately 1650-1680 wavenumbers [21] [19]. This frequency range is characteristic of aromatic ketones and reflects the conjugation between the carbonyl group and the benzene ring system. The exact position of the carbonyl stretch provides information about the electronic environment and the extent of conjugation in the molecule [23] [19].

Aromatic carbon-carbon stretching vibrations produce medium-intensity bands in the region of 1580-1620 wavenumbers, while aromatic carbon-hydrogen stretching modes appear at 3000-3100 wavenumbers [22] [19]. The aliphatic carbon-hydrogen stretching vibrations of the methyl groups generate absorption bands in the range of 2850-3000 wavenumbers. Additional characteristic vibrations include aromatic carbon-hydrogen bending modes (1450-1600 wavenumbers), methyl deformation vibrations (1350-1450 wavenumbers), and out-of-plane aromatic bending modes (750-900 wavenumbers) that provide information about the substitution pattern of the benzene ring [19] [22].

Raman Spectroscopic Signatures

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy through different selection rules and enhancement mechanisms [24] [25] [26]. The Raman spectrum of 3',5'-Dimethyl-2'-hydroxyacetophenone exhibits strong bands corresponding to symmetric vibrational modes that are Raman-active. The carbonyl stretching vibration appears as a strong Raman band at approximately 1660-1680 wavenumbers, often with higher relative intensity compared to other vibrational modes [27] [24].

Aromatic ring vibrations produce characteristic Raman signatures, including carbon-carbon stretching modes at 1580-1620 wavenumbers and ring breathing vibrations at 800-1000 wavenumbers [25] [28]. These bands are typically strong in Raman spectra due to the polarizability changes associated with the aromatic ring system. The symmetric stretching vibrations of the methyl groups appear at 2850-2950 wavenumbers with medium intensity, while methyl deformation modes are observed at 1350-1450 wavenumbers [27] [25].

The Raman spectrum provides valuable information about molecular symmetry and vibrational coupling effects [26] [28]. The intensity patterns and frequency positions of Raman bands are influenced by the electronic structure of the molecule and can provide insights into conjugation effects and electron delocalization. The combination of infrared and Raman spectroscopic data allows for comprehensive vibrational analysis and structural confirmation of 3',5'-Dimethyl-2'-hydroxyacetophenone [24] [25].

Density Functional Theory-Based Electronic Structure Calculations

Computational Methodology and Optimization

Density Functional Theory calculations using the B3LYP hybrid functional with appropriate basis sets provide detailed electronic structure information for 3',5'-Dimethyl-2'-hydroxyacetophenone [29] [30] [31]. The B3LYP method, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been extensively validated for organic molecules and provides reliable predictions of geometric and electronic properties [30] [32]. Basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to achieve an appropriate balance between computational efficiency and accuracy [31] [33].

Geometry optimization calculations determine the minimum energy conformation of the molecule, revealing the preferred spatial arrangement of atoms and functional groups [34] [33]. For 3',5'-Dimethyl-2'-hydroxyacetophenone, the optimization typically converges to a nearly planar structure with the carbonyl group coplanar or slightly twisted relative to the benzene ring. The intramolecular hydrogen bond between the hydroxyl group and carbonyl oxygen plays a crucial role in stabilizing the molecular conformation [7] [6].

Vibrational frequency calculations performed at the optimized geometry provide theoretical predictions of infrared and Raman active modes [19] [31]. These calculations not only confirm that the optimized structure corresponds to a true minimum on the potential energy surface but also allow for direct comparison with experimental vibrational spectra. The theoretical frequencies typically require scaling factors to account for anharmonicity and systematic errors in the computational method [19] [20].

Electronic Properties and Molecular Orbitals

The electronic structure calculations provide detailed information about the molecular orbital composition and electronic properties of 3',5'-Dimethyl-2'-hydroxyacetophenone [29] [31]. The total electronic energy, typically around -614 Hartree for this molecule, represents the ground state stability under the computational approximations employed. Mulliken population analysis reveals the charge distribution throughout the molecule, with the oxygen atoms carrying significant negative charges and the hydroxyl hydrogen bearing a positive charge [33] [35].

Bond length and angle parameters calculated from the optimized geometry provide insights into the molecular structure and bonding characteristics [34] [7]. The carbonyl carbon-oxygen bond length typically falls in the range of 1.22-1.24 Ångströms, characteristic of a double bond with some degree of conjugation to the aromatic ring. The hydroxyl oxygen-hydrogen bond length is approximately 0.96-0.98 Ångströms, consistent with a polar covalent bond [33] [7].

The dipole moment calculation reveals the overall polarity of the molecule, typically in the range of 2.5-4.0 Debye units for 3',5'-Dimethyl-2'-hydroxyacetophenone [33] [29]. This significant dipole moment arises from the polar carbonyl and hydroxyl functional groups and influences the molecule's interactions with solvents and other molecules. The dipole moment vector typically points from the electron-rich oxygen atoms toward the electron-deficient regions of the molecule [34] [33].

XLogP3

2.5

Dates

Last modified: 08-15-2023

Explore Compound Types